Thermal Stability Window Advantage
Al(tfac)₃ exhibits a markedly higher decomposition threshold than its non-fluorinated analogue Al(acac)₃, allowing higher-temperature deposition processes without premature precursor degradation. This is critical for MOCVD of Al₂O₃ films where ligand pyrolysis must be complete yet controlled .
| Evidence Dimension | Onset of thermal decomposition (TGA, inert atmosphere) |
|---|---|
| Target Compound Data | ~245°C (Al(TFAA)₃) |
| Comparator Or Baseline | ~193°C (Al(acac)₃, evidenced by melting point onset of weight loss ~150°C) |
| Quantified Difference | ΔT_decomp ≈ +52°C (minimum) |
| Conditions | Thermogravimetric analysis (TGA) under inert gas flow; data compiled from literature , [1]. |
Why This Matters
The wider thermal processing window reduces parasitic CVD reactions and enables conformal film growth on high-aspect-ratio structures, directly impacting device yield.
- [1] Ereztech. Aluminium acetylacetonate. (Melting point 190-193°C). View Source
